molecular formula C13H10N2O2 B5837186 3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole

3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole

Cat. No.: B5837186
M. Wt: 226.23 g/mol
InChI Key: GBJIGSKQFPXRPZ-VQHVLOKHSA-N
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Description

3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a nitroethenyl group and a propynyl group attached to the indole core, making it a unique and interesting molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in toluene with 50% sodium hydroxide as the base .

Another approach involves the use of a Vilsmeier formylation reaction to introduce a formyl group at the 3-position of the indole ring, followed by reduction with sodium borohydride and subsequent protection of the hydroxyl group with tert-butyl(dimethyl)silyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Nitro derivatives of the indole compound.

    Reduction: Amino derivatives of the indole compound.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole involves its interaction with various molecular targets and pathways. The nitroethenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The indole core can interact with multiple receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-nitroethenyl]-1-(prop-2-yn-1-yl)-1H-indole is unique due to the presence of both a nitroethenyl group and a propynyl group on the indole core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(E)-2-nitroethenyl]-1-prop-2-ynylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-2-8-14-10-11(7-9-15(16)17)12-5-3-4-6-13(12)14/h1,3-7,9-10H,8H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJIGSKQFPXRPZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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